molecular formula C11H8N2O4 B15160997 Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate CAS No. 652997-66-5

Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate

Cat. No.: B15160997
CAS No.: 652997-66-5
M. Wt: 232.19 g/mol
InChI Key: IQCDHRRJYHIFOO-UHFFFAOYSA-N
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Description

Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate: is a chemical compound characterized by its molecular structure, which includes a cyano group (-CN) and a nitro group (-NO2) attached to a phenyl ring, along with a prop-2-enoate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-cyano-2-nitrobenzaldehyde as the starting material.

  • Reaction Steps: The aldehyde group is first converted to an ester through a reaction with methanol in the presence of an acid catalyst.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in a different compound.

  • Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids.

  • Reduction Products: Amines.

  • Substitution Products: Amides or other substituted compounds.

Scientific Research Applications

Chemistry: Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate is used as an intermediate in the synthesis of various organic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and cancer. Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyano and nitro groups play a crucial role in its biological activity, influencing pathways related to cell growth, apoptosis, and microbial inhibition.

Comparison with Similar Compounds

  • Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate: Unique due to its specific combination of cyano and nitro groups.

  • Methyl 3-(4-nitrophenyl)prop-2-enoate: Similar structure but lacks the cyano group.

  • Methyl 3-(2-nitrophenyl)prop-2-enoate: Different positioning of the nitro group.

Uniqueness: The presence of both cyano and nitro groups in this compound gives it distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

CAS No.

652997-66-5

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C11H8N2O4/c1-17-11(14)5-4-9-3-2-8(7-12)6-10(9)13(15)16/h2-6H,1H3

InChI Key

IQCDHRRJYHIFOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

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